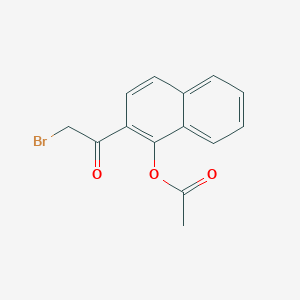
(4-Pentylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Pentylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure, giving them the general formula (R1R2N)(R3R4N)C=S . This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Pentylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-pentylaniline with carbon disulfide (CS2) in the presence of a base, followed by the addition of an appropriate amine . This method allows for the efficient synthesis of both symmetrical and unsymmetrical thiourea derivatives.
Another method involves the reaction of 4-pentylaniline with phenyl chlorothionoformate in water, which yields the desired thiourea compound in good to excellent yields . This reaction is advantageous due to its simplicity and high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Pentylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
(4-Pentylphenyl)thiourea has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Pentylphenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase by binding to their active sites . This inhibition can lead to various biological effects, including modulation of metabolic pathways and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: Contains a phenyl group attached to the nitrogen atom of the thiourea moiety.
N,N’-Disubstituted Thioureas: Various derivatives with different substituents on the nitrogen atoms.
Uniqueness
(4-Pentylphenyl)thiourea is unique due to the presence of the pentyl group, which imparts specific chemical and physical properties. This structural variation can influence its reactivity, solubility, and biological activity, making it distinct from other thiourea derivatives .
Propriétés
Numéro CAS |
832098-80-3 |
|---|---|
Formule moléculaire |
C12H18N2S |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
(4-pentylphenyl)thiourea |
InChI |
InChI=1S/C12H18N2S/c1-2-3-4-5-10-6-8-11(9-7-10)14-12(13)15/h6-9H,2-5H2,1H3,(H3,13,14,15) |
Clé InChI |
QRMAQPKLEOPEER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14215185.png)

![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)

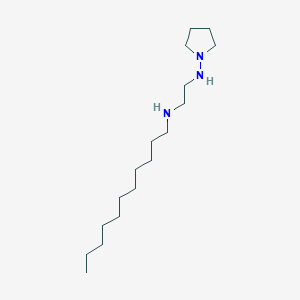


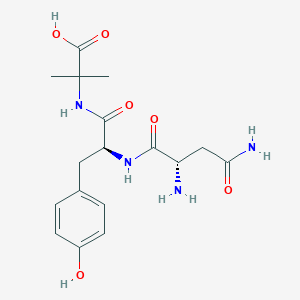
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]-](/img/structure/B14215261.png)
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]](/img/structure/B14215274.png)
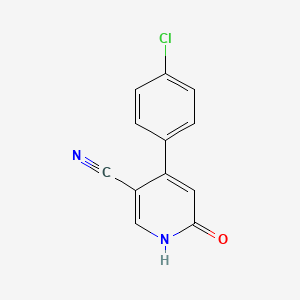
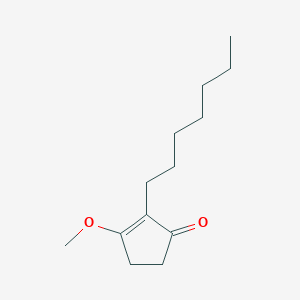
![Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate](/img/structure/B14215291.png)
